7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative featuring a complex substitution pattern. Its structure includes:
- A purine core with a 3-methyl group at position 2.
- A benzo[d]oxazol-2-ylthioethyl moiety at position 7, introducing sulfur-based aromaticity.
Properties
CAS No. |
850914-40-8 |
|---|---|
Molecular Formula |
C26H27N7O4S |
Molecular Weight |
533.61 |
IUPAC Name |
7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C26H27N7O4S/c1-30-22-21(23(34)29-25(30)35)33(15-16-38-26-27-19-5-3-4-6-20(19)37-26)24(28-22)32-13-11-31(12-14-32)17-7-9-18(36-2)10-8-17/h3-10H,11-16H2,1-2H3,(H,29,34,35) |
InChI Key |
NDFKJWNUJNRFIF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC6=CC=CC=C6O5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzo[d]oxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a suitable thioether precursor under acidic conditions.
Attachment of the Benzo[d]oxazole to the Purine Core: The benzo[d]oxazole-thioether is then reacted with a purine derivative, typically through a nucleophilic substitution reaction.
Introduction of the Piperazine Ring: The final step involves the coupling of the intermediate with a piperazine derivative, facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, EDCI, triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Scientific Research Applications
The research surrounding this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to this one exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth. Studies have shown that derivatives of benzo[d]oxazole can exert neuroprotective effects and may also influence cancer cell viability through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various pathogens. Its structural analogs have demonstrated effectiveness against bacteria and fungi, suggesting that this compound could be developed as an antimicrobial agent. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of benzo[d]oxazole derivatives. These compounds have been shown to protect neuronal cells from β-amyloid-induced toxicity, which is relevant in the context of Alzheimer's disease . This suggests that the compound may play a role in neurodegenerative disease management.
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes makes it a valuable biochemical probe in research. It could be utilized to study enzyme kinetics and mechanisms, particularly in pathways relevant to cancer and other diseases .
Case Studies and Research Findings
Several case studies illustrate the applications of compounds related to 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione:
Mechanism of Action
The mechanism of action of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Molecular Comparison
Key Observations :
- The 4-methoxyphenyl substituent on piperazine may enhance blood-brain barrier penetration compared to hydroxyethyl groups in ’s compound .
Table 2: Inhibitory Activity of Purine Derivatives
Analysis :
- While the target compound’s activity remains uncharacterized, its piperazinyl-methoxyphenyl group aligns with Boehringer Ingelheim’s PDK1 inhibitors, which achieve nanomolar IC50 values .
- The benzoxazole-thioethyl group may confer resistance to oxidative metabolism, a limitation observed in earlier purine derivatives .
Physicochemical Properties
Table 3: Thermal and Electrochemical Stability
Insights :
- The target compound ’s aromatic benzoxazole and piperazine groups likely improve thermal stability compared to caffeine or theophylline, which decompose below 375°C .
- Electrochemically, purine derivatives exhibit pH-dependent adsorption, suggesting the target compound may require formulation at neutral pH for optimal bioavailability .
Toxicity and Stability
- Benzimidazole Analogs: Low toxicity and high metal-binding capacity are noted in benzimidazoles due to their purine-like structure . The target compound’s benzoxazole moiety may similarly reduce toxicity.
- Synthetic Byproducts : highlights piperidine and triethylamine use in purine synthesis, which may introduce impurities requiring rigorous purification .
Biological Activity
The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with potential biological activities. Its structure includes various functional groups that may contribute to its pharmacological properties, including neuroprotective, antimicrobial, and anticancer effects. This article reviews existing literature on the biological activity of this compound and its derivatives.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 440.52 g/mol. The structure features a purine base linked to a benzo[d]oxazole moiety via a thioether bond, along with a piperazine substituent.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzo[d]oxazole derivatives against neurodegenerative diseases such as Alzheimer’s. For instance, compounds similar to the one have been shown to protect PC12 cells from β-amyloid-induced apoptosis by modulating signaling pathways such as Akt/GSK-3β/NF-κB .
Table 1: Neuroprotective Activity of Related Compounds
| Compound | Mechanism of Action | Effect |
|---|---|---|
| 5c | Inhibition of AChE | Neuroprotection against Aβ toxicity |
| Donepezil | AChE inhibition | Symptom delay in Alzheimer's disease |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on related benzo[d]oxazole derivatives has indicated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives were tested for their ability to inhibit Bacillus subtilis and Escherichia coli, with some showing significant activity .
Table 2: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| H-Box[2,4,5-(OMe)3Ph]-OMe | Bacillus subtilis | 10 µg/ml |
| H-Box[2-Cl] | Escherichia coli | 20 µg/ml |
Anticancer Properties
Some studies have explored the anticancer potential of compounds containing similar scaffolds. The benzo[d]oxazole ring has been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. This is believed to be due to the modulation of pathways involved in cell cycle regulation and apoptosis .
Case Studies
- Neuroprotection in Alzheimer’s Models : A study involving zebrafish models demonstrated that certain benzo[d]oxazole derivatives exhibited less toxicity compared to established drugs like donepezil while effectively reducing neurodegeneration markers .
- Antimicrobial Testing : Several derivatives were synthesized and screened against common pathogens. Only a few exhibited significant antibacterial properties, indicating that structural modifications can enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
